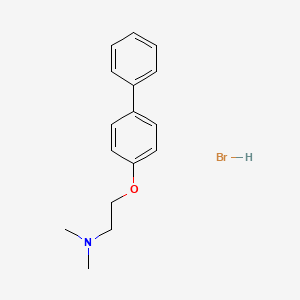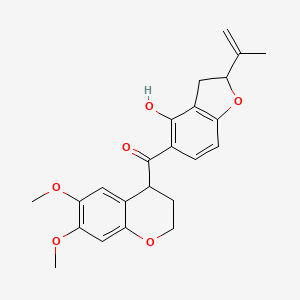
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl, also known as rotenol, is a complex organic compound with significant biological and chemical properties. This compound is characterized by its unique structure, which includes a benzofuran and chroman ring system, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate. This is followed by a series of reactions involving various sodium azides under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the benzofuran and chroman rings .
Aplicaciones Científicas De Investigación
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways and interacting with various enzymes involved in metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycoumarin: Similar in structure but lacks the benzofuran ring.
Indole Derivatives: Share some structural similarities but differ in their biological activities.
Diaryl Ketones: Have similar functional groups but different ring structures .
Uniqueness
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl is unique due to its combined benzofuran and chroman ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
3276-12-8 |
|---|---|
Fórmula molecular |
C23H24O6 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(6,7-dimethoxy-3,4-dihydro-2H-chromen-4-yl)-(4-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methanone |
InChI |
InChI=1S/C23H24O6/c1-12(2)18-10-16-17(29-18)6-5-14(23(16)25)22(24)13-7-8-28-19-11-21(27-4)20(26-3)9-15(13)19/h5-6,9,11,13,18,25H,1,7-8,10H2,2-4H3 |
Clave InChI |
PNGWMVLNWUQYJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC2=C(O1)C=CC(=C2O)C(=O)C3CCOC4=CC(=C(C=C34)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


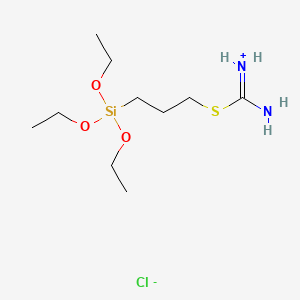
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
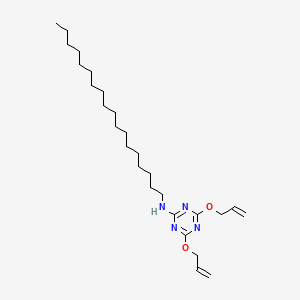

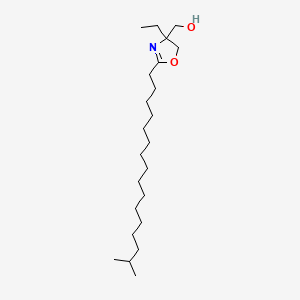
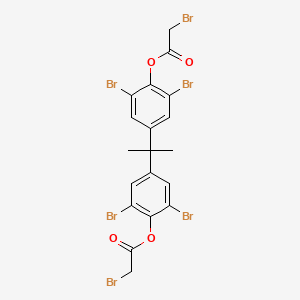
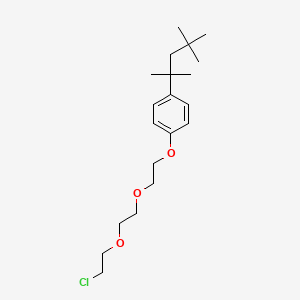
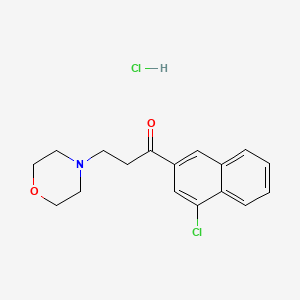
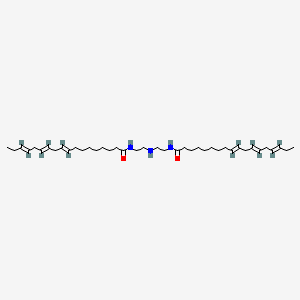
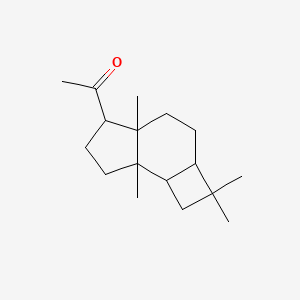
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
